4-(Aminomethyl)-3-bromobenzonitrile
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Overview
Description
4-(Aminomethyl)-3-bromobenzonitrile is an organic compound with the molecular formula C8H7BrN2 It consists of a benzene ring substituted with an aminomethyl group at the 4-position and a bromine atom at the 3-position, along with a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-3-bromobenzonitrile typically involves the bromination of benzonitrile followed by the introduction of the aminomethyl group. One common method is as follows:
Bromination of Benzonitrile: Benzonitrile is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 3-position.
Aminomethylation: The brominated benzonitrile is then reacted with formaldehyde and ammonium chloride under basic conditions to introduce the aminomethyl group at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated processes can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-3-bromobenzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The aminomethyl group can be oxidized to form corresponding imines or reduced to form primary amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.
Major Products
Substitution: Products include various substituted benzonitriles.
Oxidation: Products include imines or nitriles.
Reduction: Products include primary amines.
Coupling: Products include biaryl compounds.
Scientific Research Applications
4-(Aminomethyl)-3-bromobenzonitrile has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting neurological conditions.
Material Science: It is used in the synthesis of polymers and other advanced materials.
Biological Studies: The compound is studied for its potential biological activities and interactions with various biomolecules.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-3-bromobenzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds with active sites, while the bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)benzonitrile: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Bromobenzonitrile: Lacks the aminomethyl group, limiting its applications in medicinal chemistry.
4-(Aminomethyl)-2-bromobenzonitrile: Similar structure but with the bromine atom at the 2-position, which can affect its reactivity and binding properties.
Uniqueness
4-(Aminomethyl)-3-bromobenzonitrile is unique due to the presence of both the aminomethyl and bromine substituents, which confer distinct reactivity and binding characteristics. This combination allows for versatile applications in organic synthesis, medicinal chemistry, and material science.
Properties
IUPAC Name |
4-(aminomethyl)-3-bromobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c9-8-3-6(4-10)1-2-7(8)5-11/h1-3H,5,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZMTUWRWQVSGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Br)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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